molecular formula C₁₇H₁₅D₃N₄O₂ B1160768 Alosetron M5-d3

Alosetron M5-d3

カタログ番号: B1160768
分子量: 313.37
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alosetron M5-d3 is a deuterated analog of Alosetron, a selective 5-HT3 receptor antagonist. Alosetron itself is clinically used to treat severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who fail conventional therapies . The "M5" designation suggests it may be a metabolite or a structurally modified derivative, while the "d3" indicates the incorporation of three deuterium atoms, likely at specific methyl or imidazole positions. Deuterated compounds like Alosetron M5-d3 are often employed in pharmacokinetic studies as internal standards for mass spectrometry or to investigate metabolic stability due to the isotope effect .

特性

分子式

C₁₇H₁₅D₃N₄O₂

分子量

313.37

同義語

2,3,4,5-Tetrahydro-2-[[5-(hydroxymethyl)-1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one-d3

製品の起源

United States

類似化合物との比較

Cilansetron

Cilansetron, another 5-HT3 antagonist, shares structural similarities with Alosetron and Ondansetron. Key comparisons include:

  • Selectivity : Both Alosetron and Cilansetron exhibit negligible affinity for M1 muscarinic and 5-HT4 receptors, minimizing off-target effects .
  • Clinical Use : While Alosetron is approved for IBS-D in women, Cilansetron’s development was halted due to similar safety concerns, underscoring the class-wide risk of ischemic complications .

Ondansetron

  • Therapeutic Scope : Ondansetron is primarily used as an antiemetic in chemotherapy and postoperative settings, whereas Alosetron is specialized for IBS-D .
  • Receptor Affinity : Alosetron’s pyrido[4,3-b]indole structure confers higher selectivity for gastrointestinal 5-HT3 receptors compared to Ondansetron’s carbazole moiety, which may explain differential clinical applications .

Functional Comparisons with Deuterated Analogs

Deuteration often enhances metabolic stability by slowing cytochrome P450-mediated oxidation. For example, deuterated drugs like Deutetrabenazine exhibit prolonged half-lives compared to their non-deuterated counterparts . While specific data on Alosetron M5-d3 are scarce, its deuterated structure likely serves research purposes:

  • Analytical Applications : As an internal standard in LC-MS/MS methods, ensuring accurate quantification of Alosetron in biological matrices .
  • Metabolic Studies : Deuterium labeling could help trace metabolite pathways, particularly for the M5 derivative, which may represent a key oxidative product .

Table 1: Comparative Pharmacological Profiles

Compound Primary Use 5-HT3 Receptor Potency Key Adverse Effects
Alosetron IBS-D in women High Ischemic colitis, constipation
Cilansetron IBS-D (discontinued) 10× Ondansetron Ischemic colitis
Ondansetron Chemotherapy-induced nausea Moderate Headache, QT prolongation
Alosetron M5-d3 Research (analytical standard) N/A Not applicable

Table 2: Structural and Isotopic Features

Compound Core Structure Deuterium Substitution Key Applications
Alosetron Pyrido[4,3-b]indole None IBS-D therapy
Alosetron M5-d3 Likely M5 metabolite Three deuterium atoms Metabolic/analytical research

Q & A

Basic Research Questions

Q. How is Alosetron M5-d3 structurally characterized, and what methods ensure its purity for experimental use?

  • Methodological Answer : Structural identity is confirmed via nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>98%). Deuterium incorporation is verified using isotopic abundance analysis via mass spectrometry. For synthesis intermediates, thin-layer chromatography (TLC) monitors reaction progress .

Q. What analytical techniques are recommended for quantifying Alosetron M5-d3 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Deuterated analogs (e.g., Alosetron M5-d3) serve as internal standards to correct for matrix effects and ionization variability. Method validation follows FDA guidelines, including calibration curves (1–1000 ng/mL), precision (CV <15%), and recovery studies (≥80%) .

Q. How can researchers optimize synthesis protocols for Alosetron M5-d3 to improve yield and scalability?

  • Methodological Answer : Key steps include:

  • Varying reaction temperature and solvent polarity to stabilize intermediates.
  • Using deuterated reagents (e.g., D₂O or deuterated methanol) to ensure isotopic labeling efficiency.
  • Purification via preparative HPLC with C18 columns and gradient elution. Yield optimization requires iterative DOE (Design of Experiments) approaches .

Advanced Research Questions

Q. What strategies mitigate isotopic interference when using Alosetron M5-d3 as an internal standard in complex biological samples?

  • Methodological Answer : Isotopic interference arises from natural abundance isotopes or cross-talk in MS detectors. Solutions include:

  • Employing high-resolution mass spectrometers (e.g., Q-TOF) to distinguish between analyte and standard ions.
  • Adjusting chromatographic separation to resolve co-eluting isotopic peaks.
  • Validating selectivity via matrix-matched blank samples .

Q. How should researchers design experiments to address discrepancies in pharmacokinetic data for Alosetron M5-d3 across studies?

  • Methodological Answer : Discrepancies may stem from variations in sample preparation, species-specific metabolism, or LC-MS parameters. A systematic approach involves:

  • Meta-analysis of published protocols to identify critical variables (e.g., extraction solvents, column types).
  • Cross-validation using harmonized methods across labs.
  • Statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability .

Q. What computational and experimental frameworks resolve conflicting data on Alosetron M5-d3’s metabolic stability in hepatic models?

  • Methodological Answer : Combine in vitro microsomal assays with in silico predictions (e.g., CYP450 isoform docking simulations). Experimental controls must include:

  • Time-course studies to track metabolite formation (e.g., hydroxylated derivatives).
  • Isotope tracing to confirm deuterium retention in metabolites.
  • Cross-referencing with databases like PubChem to validate metabolite identities .

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study Alosetron M5-d3’s off-target effects?

  • Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to link altered metabolites/proteins to biological processes. Experimental steps include:

  • Dose-response studies in cell lines to identify threshold effects.
  • Network pharmacology tools (e.g., STRING) to map protein interactions.
  • Validation via CRISPR knockouts of candidate targets .

Q. What reproducibility challenges arise in synthesizing Alosetron M5-d3, and how are they addressed in collaborative research?

  • Methodological Answer : Reproducibility issues include batch-to-batch variability in deuterium labeling and impurity profiles. Solutions involve:

  • Detailed SOPs with reaction monitoring (e.g., real-time NMR).
  • Inter-lab comparisons using shared reference materials.
  • Open-access repositories for raw spectral data and chromatograms .

Methodological Resources

  • Data Analysis : Use tools like Skyline for LC-MS data processing and R/Python for statistical modeling .
  • Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews. Cross-check synthesis protocols against Reaxys or SciFinder .
  • Ethical Reporting : Adhere to CHEMRICH guidelines for spectral data archiving and MIAME standards for omics data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。